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molecular formula C16H17N5O4S B8546330 8-[2-Methoxy-4-(morpholine-4-sulfonyl)phenyl]-7H-purine CAS No. 89469-20-5

8-[2-Methoxy-4-(morpholine-4-sulfonyl)phenyl]-7H-purine

Cat. No. B8546330
M. Wt: 375.4 g/mol
InChI Key: GYQNQDMOKOKYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04582837

Procedure details

An amount of 0.8 ml of morpholine was dissolved in a two-phase mixture of 40 ml of ethyl acetate and 40 ml of water. Then, 1 gm of crude 8-(2'-methoxy-4'-chlorosulfonylphenyl)-purine hydrochloride was added thereto in batches, under vigorous stirring, and the resulting mixture was heated to 80° C. for two hours. The reaction mixture was concentrated down to one-third of the volume, and the crystals precipitated were subjected to suction filtration and washed with water.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
8-(2'-methoxy-4'-chlorosulfonylphenyl)-purine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl.[CH3:8][O:9][C:10]1[CH:15]=[C:14]([S:16](Cl)(=[O:18])=[O:17])[CH:13]=[CH:12][C:11]=1[C:20]1[NH:28][C:27]2[C:22](=[N:23][CH:24]=[N:25][CH:26]=2)[N:21]=1>C(OCC)(=O)C.O>[CH3:8][O:9][C:10]1[CH:15]=[C:14]([S:16]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)(=[O:18])=[O:17])[CH:13]=[CH:12][C:11]=1[C:20]1[NH:28][C:27]2[C:22](=[N:23][CH:24]=[N:25][CH:26]=2)[N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
8-(2'-methoxy-4'-chlorosulfonylphenyl)-purine hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.COC1=C(C=CC(=C1)S(=O)(=O)Cl)C1=NC2=NC=NC=C2N1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated down to one-third of the volume
CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were subjected to suction filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)S(=O)(=O)N1CCOCC1)C1=NC2=NC=NC=C2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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